N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC20017106
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O5S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-benzyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H26N2O5S/c1-2-28-19-8-10-20(11-9-19)29(25,26)23(16-18-6-4-3-5-7-18)17-21(24)22-12-14-27-15-13-22/h3-11H,2,12-17H2,1H3 |
| Standard InChI Key | JMDUCBCUHDQSGR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3 |
Introduction
Structural and Molecular Characterization
Molecular Topology and Functional Groups
N-Benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide features a benzenesulfonamide backbone substituted at the para position with an ethoxy group (). The sulfonamide nitrogen is further functionalized with a benzyl group () and a 2-(morpholin-4-yl)-2-oxoethyl moiety (). This arrangement confers a hybrid hydrophilic-lipophilic profile, enabling interactions with both polar and nonpolar biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-benzyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3 |
| PubChem CID | 4786812 |
The morpholine ring introduces conformational rigidity, while the ethoxy and benzyl groups enhance steric bulk and π-π stacking potential, respectively. Such features are critical for target binding specificity, particularly in enzyme active sites or receptor pockets.
Synthetic Methodologies and Optimization
General Sulfonamide Synthesis Pathways
Although explicit synthetic protocols for this compound are undisclosed, its structure implies a multi-step route typical of N,N-disubstituted sulfonamides:
-
Sulfonation: Reacting 4-ethoxybenzene with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.
-
N-Alkylation: Sequential alkylation of the sulfonamide nitrogen with benzyl bromide and 2-chloro-N-morpholinoacetamide.
-
Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C, 2 h | 70–80 |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 6 h | 50–60 |
| Final Step | 2-Chloro-N-morpholinoacetamide, DIEA | 40–50 |
Challenges include minimizing diastereomer formation during alkylation and ensuring regioselectivity at the sulfonamide nitrogen. Microwave-assisted synthesis or flow chemistry may improve efficiency.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Selected Sulfonamides
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-Benzyl-4-ethoxy derivative | CA IX (predicted) | ~15 | |
| Sulfamethoxazole | DHPS | 0.2 | |
| Celecoxib | COX-2 | 0.04 |
This compound’s larger size may limit bioavailability compared to smaller sulfonamides but could improve target residence time.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to streamline production.
-
In Vitro Screening: Prioritize assays against CA isoforms and bacterial DHPS.
-
ADMET Profiling: Evaluate solubility, metabolic stability, and toxicity in hepatocyte models.
-
Crystallographic Studies: Resolve co-crystal structures with CA IX or PI3K to guide lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume